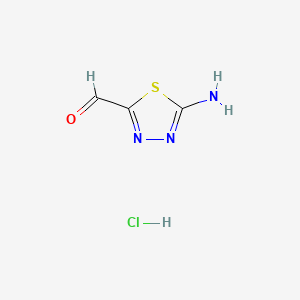
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol is an organic compound characterized by its unique structure, which includes a pent-4-en-2-ol backbone substituted with two benzyloxy groups on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of benzyloxy groups onto a phenyl ring. This can be achieved through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable phenyl halide under basic conditions.
Formation of the Pent-4-en-2-ol Backbone: The next step involves the formation of the pent-4-en-2-ol backbone. This can be achieved through a series of reactions, including aldol condensation and reduction.
Coupling of the Substituted Phenyl Ring with the Backbone: The final step involves coupling the substituted phenyl ring with the pent-4-en-2-ol backbone. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pent-4-en-2-ol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-2-ol backbone can be reduced to form a saturated alcohol.
Substitution: The benzyloxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
(E)-5-(3,5-Dimethoxyphenyl)pent-4-en-2-ol: Similar structure but with methoxy groups instead of benzyloxy groups.
(E)-5-(3,5-Dihydroxyphenyl)pent-4-en-2-ol: Similar structure but with hydroxy groups instead of benzyloxy groups.
Uniqueness
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol is unique due to the presence of benzyloxy groups, which can influence its chemical reactivity and biological activity. The benzyloxy groups can also provide additional sites for further functionalization, making it a versatile compound for various applications.
特性
分子式 |
C25H26O3 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
(E)-5-[3,5-bis(phenylmethoxy)phenyl]pent-4-en-2-ol |
InChI |
InChI=1S/C25H26O3/c1-20(26)9-8-14-23-15-24(27-18-21-10-4-2-5-11-21)17-25(16-23)28-19-22-12-6-3-7-13-22/h2-8,10-17,20,26H,9,18-19H2,1H3/b14-8+ |
InChIキー |
ZLBCURVKZKSUCF-RIYZIHGNSA-N |
異性体SMILES |
CC(C/C=C/C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
正規SMILES |
CC(CC=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B13853612.png)
![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol](/img/structure/B13853620.png)
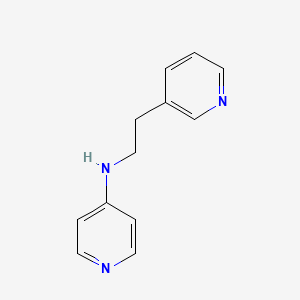
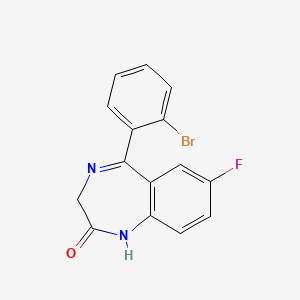
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
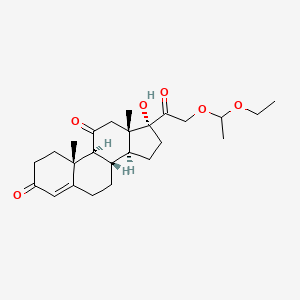

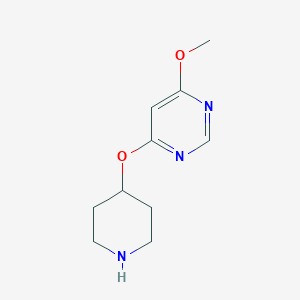
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
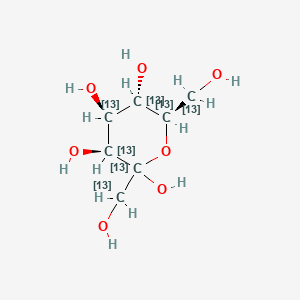
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
